3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid
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Overview
Description
3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid is a complex organic compound with a molecular formula of C17H15BrN2O4S This compound is characterized by the presence of a bromo-substituted ethoxyphenyl group, a carbonyl group, a carbamothioyl group, and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Carbonylation: The brominated ethoxyphenyl compound is then subjected to a carbonylation reaction to introduce the carbonyl group. This can be achieved using carbon monoxide in the presence of a catalyst such as palladium.
Carbamothioylation: The carbonylated intermediate is reacted with a thiourea derivative to introduce the carbamothioyl group.
Coupling: Finally, the resulting intermediate is coupled with 4-methylbenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The bromine atom in the ethoxyphenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid
- 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-fluorobenzoic acid
Uniqueness
3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid is unique due to the presence of the methyl group in the benzoic acid moiety, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c1-3-25-15-7-6-11(8-13(15)19)16(22)21-18(26)20-14-9-12(17(23)24)5-4-10(14)2/h4-9H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIKDGALMZRONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367824 |
Source
|
Record name | STK107461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461411-57-4 |
Source
|
Record name | STK107461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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